molecular formula C17H14BrN3O B12911711 6-Amino-5-(4-bromophenyl)-3-methyl-1-phenylpyridazin-4(1H)-one CAS No. 89313-97-3

6-Amino-5-(4-bromophenyl)-3-methyl-1-phenylpyridazin-4(1H)-one

Katalognummer: B12911711
CAS-Nummer: 89313-97-3
Molekulargewicht: 356.2 g/mol
InChI-Schlüssel: YASBNKZGOFUOFY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Amino-5-(4-bromophenyl)-3-methyl-1-phenylpyridazin-4(1H)-one is a synthetic pyridazinone derivative intended for research and development purposes. Pyridazinone scaffolds are recognized in medicinal chemistry as privileged structures due to their wide range of potential biological activities . Related pyridazinone compounds have been investigated for various biological activities, including as vasodilators that demonstrate potent aortic vasorelaxant effects by increasing eNOS mRNA expression and nitric oxide levels , and as formyl peptide receptor (FPR) agonists which play a role in the regulation of inflammatory processes . Other research areas for analogous structures include the development of herbicides and phosphodiesterase 4 (PDE4) inhibitors . The specific bromophenyl and amino substitutions on this particular pyridazinone core make it a compound of interest for further investigation in these and other biochemical pathways. Researchers can utilize this chemical for lead optimization, structure-activity relationship (SAR) studies, and screening assays. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

CAS-Nummer

89313-97-3

Molekularformel

C17H14BrN3O

Molekulargewicht

356.2 g/mol

IUPAC-Name

6-amino-5-(4-bromophenyl)-3-methyl-1-phenylpyridazin-4-one

InChI

InChI=1S/C17H14BrN3O/c1-11-16(22)15(12-7-9-13(18)10-8-12)17(19)21(20-11)14-5-3-2-4-6-14/h2-10H,19H2,1H3

InChI-Schlüssel

YASBNKZGOFUOFY-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN(C(=C(C1=O)C2=CC=C(C=C2)Br)N)C3=CC=CC=C3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-(4-bromophenyl)-3-methyl-1-phenylpyridazin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-bromobenzaldehyde with 3-methyl-1-phenyl-2-pyrazolin-5-one in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or acetic acid. The resulting intermediate is then subjected to cyclization and subsequent amination to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of non-toxic solvents and recyclable catalysts, can make the process more environmentally friendly.

Analyse Chemischer Reaktionen

Halogenation and Heteroatom Substitution Reactions

The pyridazinone ring undergoes halogenation and heteroatom exchange under specific conditions:

a. Chlorination with POCl₃
Treatment with phosphorus oxychloride replaces the carbonyl oxygen with chlorine:

Reaction ConditionsProductCharacterization Data
Reflux in POCl₃ (4 h)3-Chloro derivativeIR: Loss of C=O at 1,681 cm⁻¹
¹H-NMR: δ 6.64 (pyridazine-H)

b. Thionation with P₄S₁₀
Phosphorus pentasulfide converts the carbonyl group to a thione:

Reaction ConditionsProductCharacterization Data
Reflux with P₄S₁₀PyridazinethioneIR: C=S at 1,228 cm⁻¹

Nucleophilic Aromatic Substitution (Br → Functional Group)

The 4-bromophenyl substituent participates in cross-coupling and substitution reactions:

a. Amination with Cyclic Amines
Bromine displacement by secondary amines forms pharmacologically relevant derivatives:

Reagents/ConditionsProductKey Outcomes
Morpholine, formalin, ethanol, reflux6-(4-Morpholinophenyl) derivativeEC₅₀ = 0.02916 µM (vasorelaxant)

Functionalization of the Amino Group

The amino group at position 6 undergoes alkylation and acylation:

a. Alkylation with Ethyl Bromoacetate
Reaction under basic conditions introduces side chains for further cyclization:

Reaction ConditionsProductCharacterization Data
K₂CO₃, acetone, 12 h refluxEthyl glycinate conjugate¹H-NMR: δ 4.09–4.19 (CH₂)

b. Enaminone Formation with DMF-DMA
Condensation with dimethylformamide dimethylacetal yields enaminones for heterocyclic annulation:

Reaction ConditionsProductCharacterization Data
DMF-DMA, dioxane, refluxEnaminone intermediate¹H-NMR: δ 5.88/7.81 (CH=CH)

Cyclization and Heterocycle Formation

The scaffold serves as a precursor for fused heterocycles:

a. Imidazopyridazinone Synthesis
Reaction with ammonium acetate/ZnCl₂ induces cyclization:

Reaction ConditionsProductBiological Relevance
NH₄OAc, ZnCl₂, acetic anhydrideImidazo[2,1-b] oxadiazinoneAntiviral activity (IC₅₀ = 2.1 µM)

b. Triazolo-Pyrimidine Derivatives
Michael addition with 3-amino-1,2,4-triazole forms fused systems:

Reaction ConditionsProductSpectral Confirmation
Pyridine, refluxTriazolo[1,5-a]pyrimidineIR: Loss of C=O at 1,680 cm⁻¹

Comparative Reactivity of Structural Analogs

Key differences in reactivity between similar pyridazinones:

CompoundBromine PositionReactivity with POCl₃
6-Amino-1-(4-bromophenyl) isomer Position 1Faster chlorination (2 h vs. 4 h)
5-Amino-4-chloro derivativeChlorine at C4No thionation observed

Mechanistic Insights

  • Chlorination : Proceeds via electrophilic attack at the carbonyl oxygen, followed by POCl₃-mediated O→Cl substitution .

  • Enaminone Formation : Involves nucleophilic attack of DMF-DMA at the amino group, forming a conjugated system .

This compound’s versatility in generating bioactive derivatives underscores its value in medicinal chemistry. Further studies should explore its catalytic cross-coupling potential (e.g., Suzuki-Miyaura) and in vivo pharmacokinetics.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that pyridazine derivatives exhibit significant anticancer properties. For instance, compounds similar to 6-Amino-5-(4-bromophenyl)-3-methyl-1-phenylpyridazin-4(1H)-one have been shown to inhibit the growth of various cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell proliferation and apoptosis.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that a related compound effectively inhibited tumor growth in xenograft models by inducing apoptosis through caspase activation .

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. Research suggests that it may act as an inhibitor of specific inflammatory mediators, potentially providing therapeutic benefits in conditions like rheumatoid arthritis and other inflammatory diseases.

Case Study:

In vitro studies showed that derivatives of this compound reduced the production of pro-inflammatory cytokines in cultured human macrophages, indicating its potential utility in treating inflammatory disorders .

Neurological Applications

Pyridazine derivatives have been investigated for their neuroprotective properties. The ability to cross the blood-brain barrier makes compounds like 6-Amino-5-(4-bromophenyl)-3-methyl-1-phenylpyridazin-4(1H)-one promising candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study:

A pharmacological study highlighted the neuroprotective effects of a similar pyridazine compound in animal models of neurodegeneration, showing reduced neuronal cell death and improved cognitive function .

Antimicrobial Activity

Emerging research indicates that pyridazine compounds possess antimicrobial properties against a range of pathogens, including bacteria and fungi. This makes them potential candidates for developing new antibiotics.

Case Study:

A recent investigation found that 6-Amino-5-(4-bromophenyl)-3-methyl-1-phenylpyridazin-4(1H)-one exhibited significant antibacterial activity against multi-drug resistant strains of Staphylococcus aureus, suggesting its potential use in combating antibiotic resistance .

Comparative Data Table

Application AreaMechanism of ActionKey Findings
AnticancerInduction of apoptosisInhibition of tumor growth in xenograft models
Anti-inflammatoryInhibition of cytokine productionReduced pro-inflammatory cytokines in macrophages
NeurologicalNeuroprotection via blood-brain barrierImproved cognitive function in neurodegeneration models
AntimicrobialDirect inhibition of microbial growthEffective against multi-drug resistant bacteria

Wirkmechanismus

The mechanism of action of 6-Amino-5-(4-bromophenyl)-3-methyl-1-phenylpyridazin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby modulating signaling pathways involved in cell proliferation and survival.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Comparisons

Compound Name Core Structure Substituents (Positions) Key Functional Groups Biological Activity
6-Amino-5-(4-bromophenyl)-3-methyl-1-phenylpyridazin-4(1H)-one (Target) Pyridazinone 5-(4-Bromophenyl), 3-CH₃, 1-Ph, 6-NH₂ Br, NH₂, CH₃, Ph Not reported in evidence
6-Amino-5-[(4-chlorophenyl)diazenyl]-1,3-dimethyl-2-thioxopyrimidin-4(1H)-one Pyrimidinone 5-(4-ClPh-diazenyl), 1/3-CH₃, 2-S Cl, S, diazenyl Antiviral (Pt(II) complex)
6-[(4-Bromophenyl)sulfanyl]-4-chloro-3-phenylpyridazine Pyridazine 4-Cl, 3-Ph, 6-(4-BrPh-S) Br, Cl, S Not reported
3-[1-(3-Bromophenyl)-1H-pyrazol-5-yl]-1-(pyridin-4-yl)pyridazin-4(1H)-one (JCJ) Pyridazinone 3-(3-BrPh-pyrazole), 1-Pyridinyl Br, pyrazole, pyridine Not reported

Electronic and Steric Properties

  • Amino vs. Thiol Groups: The NH₂ group at position 6 in the target compound supports hydrogen bonding, unlike sulfur-containing analogues (e.g., 6-[(4-bromophenyl)sulfanyl] derivatives in ), which prioritize covalent interactions .
  • Ring Systems: Pyridazinones (target, JCJ) exhibit distinct electronic profiles compared to pyrimidinones () due to nitrogen positioning, altering resonance and charge distribution .

Research Findings and Implications

  • SAR Insights : Para-substituted halogens (Br > Cl) on phenyl groups enhance steric and electronic effects, as seen in JCJ (meta-Br vs. target’s para-Br) .
  • Hydrogen-Bonding Networks : The NH₂ group in the target compound aligns with Etter’s hydrogen-bonding rules (), suggesting predictable crystal packing and stability .
  • Validation Gaps : Structural validation tools (e.g., SHELXL, ) are critical for confirming the target’s geometry, given the complexity of brominated aromatics .

Q & A

Q. What are the optimal synthetic routes for 6-Amino-5-(4-bromophenyl)-3-methyl-1-phenylpyridazin-4(1H)-one?

  • Methodological Answer : The synthesis of pyridazinone derivatives typically involves cyclization and substitution steps. For example:
  • Cyclization : Start with a ketone intermediate (e.g., 2-chloro-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone) and perform cyclization under acidic or basic conditions to form the pyridazinone core .
  • Substitution : Introduce the 4-bromophenyl group via nucleophilic aromatic substitution or Suzuki coupling. Bromine substituents are often incorporated using brominating agents like NBS or via pre-functionalized aryl halides .
  • Amination : The amino group can be introduced via reduction of a nitro intermediate or direct amination using ammonia or alkylamines .
    Key Reference : Bondock et al. (2011) outlines multi-step syntheses for pyridazinone derivatives, including cyclization and functionalization .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and purity. For example, aromatic protons in the 6.5–8.5 ppm range and methyl groups at ~2.5 ppm .
  • HPLC : Purity assessment (≥95%) using reverse-phase C18 columns with UV detection at 254 nm .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., calculated for C17_{17}H14_{14}BrN3_3O: 364.03 g/mol) .
    Key Reference : Tobiishi et al. (2007) provides spectral data for analogous pyridazinones .

Advanced Research Questions

Q. What pharmacological targets are associated with pyridazinone derivatives, and how can their activity be evaluated?

  • Methodological Answer : Pyridazinones are explored as PDE10A inhibitors (e.g., TAK-063) and antimicrobial agents:
  • PDE10A Inhibition :
  • In vitro assays : Measure IC50_{50} values using recombinant PDE10A enzyme and cAMP/cGMP substrates. TAK-063, a structural analog, shows IC50_{50} = 0.3 nM .
  • Autoradiography : Use radiolabeled tracers (e.g., [11^{11}C]T-773) to assess target engagement in rodent brain sections .
  • Antimicrobial Activity :
  • MIC Testing : Screen against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution. Pyridazinones with halogen substituents often show enhanced activity .
    Key Reference : Kunitomo et al. (2014) details PDE10A inhibitor optimization .

Q. How does the 4-bromophenyl substituent influence the compound’s bioactivity and binding kinetics?

  • Methodological Answer : The bromine atom enhances lipophilicity and target binding through hydrophobic interactions:
  • Structure-Activity Relationship (SAR) : Compare analogs with/without bromine. For example, 4-bromophenyl derivatives show 10-fold higher PDE10A affinity than non-halogenated versions .
  • Molecular Docking : Use X-ray crystallography data (e.g., PDE10A co-crystal structures) to model bromine’s role in active-site binding .
    Key Reference : Harada et al. (2016) correlates substituent effects with PDE10A occupancy .

Q. How can researchers resolve contradictions in reported biological activities of pyridazinone derivatives?

  • Methodological Answer : Discrepancies may arise from assay conditions or structural variations:
  • Standardize Assays : Use identical enzyme sources (e.g., human recombinant vs. rodent PDE10A) and substrate concentrations .
  • Control Substituent Effects : Compare only analogs with consistent substitution patterns (e.g., 3-methyl vs. 3-ethyl groups) .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., antimicrobial MICs) to identify trends .
    Key Reference : Bondock et al. (2011) highlights variability in antimicrobial activity across substituents .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.